molecular formula C7H7ClN2O2 B2783030 Methyl 6-chloro-5-methylpyrazine-2-carboxylate CAS No. 1822669-47-5

Methyl 6-chloro-5-methylpyrazine-2-carboxylate

Cat. No.: B2783030
CAS No.: 1822669-47-5
M. Wt: 186.6
InChI Key: UANUPZSGECXSOI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of Methyl 6-chloro-5-methylpyrazine-2-carboxylate is the Stimulator of Interferon Genes (STING) pathway . The STING pathway plays a crucial role in immune response regulation, particularly in the activation of interferon genes .

Mode of Action

This compound acts as an immunomodulator . It has the ability to inhibit the STING pathway . By antagonizing STING activation, it offers a potential therapeutic approach for conditions where aberrant STING signaling contributes to disease manifestations .

Biochemical Pathways

The compound affects the STING pathway , which plays a crucial role in immune response regulation . Excessive or dysregulated STING activation has been implicated in the pathology and progression of certain conditions, such as cancer . Therefore, by inhibiting this pathway, the compound can potentially modulate these effects.

Pharmacokinetics

This compound exhibits moderate hydrophobicity, as suggested by its XLogP3-AA value of 1.3 . It has a topological polar surface area of 52.1 Ų, indicating its ability to interact with polar substances . It contains four hydrogen bond acceptors, enabling potential interactions with other molecules . The presence of two rotatable bonds suggests its flexibility in terms of conformational changes . These properties may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of the immune response. By inhibiting the STING pathway, it can potentially prevent conditions where aberrant STING signaling contributes to disease manifestations, such as cancer . For example, in cancer, increased STING activation can promote tumor growth, metastasis, and immune evasion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its moderate hydrophobicity and ability to interact with polar substances suggest that it may interact differently in hydrophilic and hydrophobic environments . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment.

Scientific Research Applications

Methyl 6-chloro-5-methylpyrazine-2-carboxylate has several scientific research applications:

Properties

IUPAC Name

methyl 6-chloro-5-methylpyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-6(8)10-5(3-9-4)7(11)12-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANUPZSGECXSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N=C1Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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